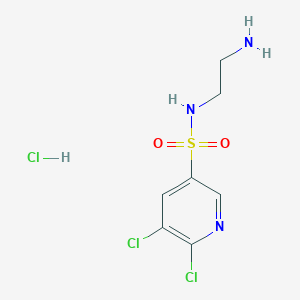
N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIDS or 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid and is commonly used as a chloride channel blocker.
作用機序
The mechanism of action of N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride involves the inhibition of chloride channels. Chloride channels are membrane proteins that regulate the flow of chloride ions across the cell membrane. The inhibition of these channels by DIDS leads to the disruption of various physiological processes that depend on chloride ion flux.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride are diverse and depend on the specific application. In electrophysiological studies, this compound has been shown to inhibit chloride currents and alter the membrane potential of cells. In studies related to cell volume regulation, DIDS has been shown to inhibit the regulatory volume decrease response in various cell types. Furthermore, this compound has also been shown to inhibit cell migration and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride in lab experiments is its specificity for chloride channels. This compound has a high affinity for chloride channels and does not affect other ion channels or transporters. However, one of the limitations of using DIDS is its potential toxicity. This compound has been shown to induce cell death in some cell types at high concentrations, and caution should be exercised when using this compound in lab experiments.
将来の方向性
There are several future directions for the research and development of N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride. One potential application is in the treatment of cancer. DIDS has been shown to induce apoptosis in cancer cells, and further studies could investigate its potential as an anticancer agent. Another potential application is in the treatment of cystic fibrosis. Chloride channels play a critical role in the pathogenesis of cystic fibrosis, and DIDS could be used to investigate the role of chloride channels in this disease. Additionally, further studies could investigate the potential of DIDS as a therapeutic agent for other diseases that involve chloride channel dysfunction, such as epilepsy and hypertension.
Conclusion:
In conclusion, N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its specificity for chloride channels and diverse biochemical and physiological effects make it a valuable tool for investigating the role of chloride channels in various physiological processes. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to fully understand the potential applications of DIDS in various fields and to develop new therapeutic agents based on this compound.
合成法
The synthesis of N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride involves the reaction of 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid with ethylenediamine in the presence of a suitable solvent. The reaction is carried out at an elevated temperature, and the resulting product is purified by crystallization or column chromatography.
科学的研究の応用
N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride has been extensively studied for its potential applications in various scientific research fields. It is commonly used as a chloride channel blocker in electrophysiological studies to investigate the role of chloride channels in various physiological processes. This compound has also been used in studies related to cell volume regulation, apoptosis, and cell migration.
特性
IUPAC Name |
N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3O2S.ClH/c8-6-3-5(4-11-7(6)9)15(13,14)12-2-1-10;/h3-4,12H,1-2,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSSHIJMHLIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-5,6-dichloropyridine-3-sulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)
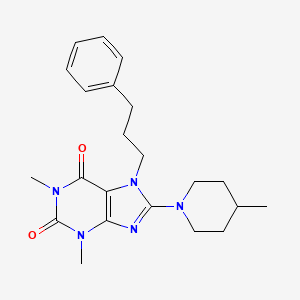
![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)
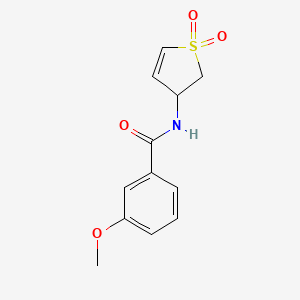
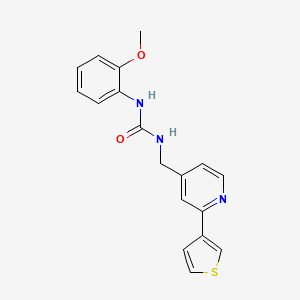
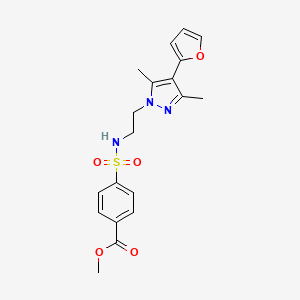
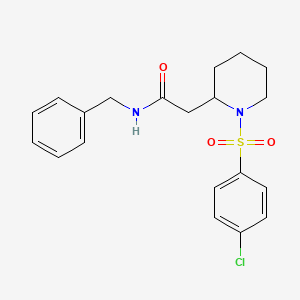


![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)
![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)
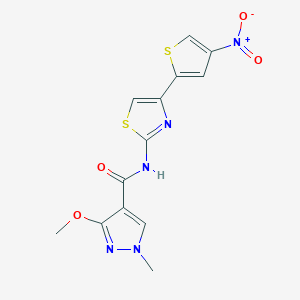
![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)
![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)